molecular formula C15H14Cl2N2O B4297769 2,6-dichloro-4-methyl-N-(2-phenylethyl)pyridine-3-carboxamide

2,6-dichloro-4-methyl-N-(2-phenylethyl)pyridine-3-carboxamide

Cat. No.: B4297769
M. Wt: 309.2 g/mol
InChI Key: KXRLSPQNJRFUDI-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methyl-N-(2-phenylethyl)nicotinamide is a chemical compound with the molecular formula C15H14Cl2N2O It is a derivative of nicotinamide, featuring two chlorine atoms and a phenylethyl group attached to the nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-methyl-N-(2-phenylethyl)pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloro-4-methylpyridine and 2-phenylethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine.

    Procedure: The 2,6-dichloro-4-methylpyridine is reacted with 2-phenylethylamine under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methyl-N-(2-phenylethyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,6-Dichloro-4-methyl-N-(2-phenylethyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-methyl-N-(2-phenylethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-methylnicotinamide: Lacks the phenylethyl group.

    4-Methyl-N-(2-phenylethyl)nicotinamide: Lacks the chlorine atoms.

    2,6-Dichloro-N-(2-phenylethyl)nicotinamide: Lacks the methyl group.

Uniqueness

2,6-Dichloro-4-methyl-N-(2-phenylethyl)nicotinamide is unique due to the presence of both chlorine atoms and the phenylethyl group, which may confer distinct chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2,6-dichloro-4-methyl-N-(2-phenylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-10-9-12(16)19-14(17)13(10)15(20)18-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRLSPQNJRFUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NCCC2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57266023
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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